molecular formula C13H10Cl2N2O2 B11994059 N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea

N-(3,4-dichlorophenyl)-N'-(4-hydroxyphenyl)urea

Cat. No.: B11994059
M. Wt: 297.13 g/mol
InChI Key: ZBEMPBNOSDYHQH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of both dichlorophenyl and hydroxyphenyl groups in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea typically involves the reaction of 3,4-dichloroaniline with 4-hydroxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride

    Substitution: Amines, thiols, sodium hydroxide

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted urea derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the dichlorophenyl and hydroxyphenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxy group.

    N-(3,4-dichlorophenyl)-N’-(4-aminophenyl)urea: Similar structure but with an amino group instead of a hydroxy group.

Uniqueness

N-(3,4-dichlorophenyl)-N’-(4-hydroxyphenyl)urea is unique due to the presence of both dichlorophenyl and hydroxyphenyl groups, which can impart distinct chemical and biological properties. The hydroxy group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity.

Properties

Molecular Formula

C13H10Cl2N2O2

Molecular Weight

297.13 g/mol

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-hydroxyphenyl)urea

InChI

InChI=1S/C13H10Cl2N2O2/c14-11-6-3-9(7-12(11)15)17-13(19)16-8-1-4-10(18)5-2-8/h1-7,18H,(H2,16,17,19)

InChI Key

ZBEMPBNOSDYHQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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